2-(Trideuteriomethoxy)benzoic acid
2-(Trideuteriomethoxy)benzoic acid
Brand Name:
Vulcanchem
CAS No.:
96739-36-5
VCID:
VC0127334
InChI:
InChI=1S/C8H8O3/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3,(H,9,10)/i1D3
SMILES:
COC1=CC=CC=C1C(=O)O
Molecular Formula:
C8H8O3
Molecular Weight:
155.17 g/mol
2-(Trideuteriomethoxy)benzoic acid
CAS No.: 96739-36-5
Reference Standards
VCID: VC0127334
Molecular Formula: C8H8O3
Molecular Weight: 155.17 g/mol
CAS No. | 96739-36-5 |
---|---|
Product Name | 2-(Trideuteriomethoxy)benzoic acid |
Molecular Formula | C8H8O3 |
Molecular Weight | 155.17 g/mol |
IUPAC Name | 2-(trideuteriomethoxy)benzoic acid |
Standard InChI | InChI=1S/C8H8O3/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3,(H,9,10)/i1D3 |
Standard InChIKey | ILUJQPXNXACGAN-FIBGUPNXSA-N |
Isomeric SMILES | [2H]C([2H])([2H])OC1=CC=CC=C1C(=O)O |
SMILES | COC1=CC=CC=C1C(=O)O |
Canonical SMILES | COC1=CC=CC=C1C(=O)O |
Synonyms | o-Methoxybenzoic Acid-d3; o-Anisic Acid-d3 (8CI); 2-Methoxybenzoic Acid-d3; NSC 3778-d3; O-Methylsalicylic Acid-d3 |
PubChem Compound | 12217773 |
Last Modified | Nov 12 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume